Thalicpureine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

218900-91-5 |

|---|---|

Molekularformel |

C22H27NO5 |

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine |

InChI |

InChI=1S/C22H27NO5/c1-23-10-9-15-14-8-7-13-11-17(24-2)18(25-3)12-16(13)19(14)21(27-5)22(28-6)20(15)26-4/h7-8,11-12,23H,9-10H2,1-6H3 |

InChI-Schlüssel |

VMIFHEUVQQHIOK-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCC1=C2C=CC3=CC(=C(C=C3C2=C(C(=C1OC)OC)OC)OC)OC |

melting_point |

196 - 197 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Thalicpureine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a naturally occurring phenanthrene alkaloid belonging to the 6,6a-secoaporphine class. Isolated from plant species such as Annona purpurea and Fagonia olivieri, its chemical structure is characterized by a pentamethoxylated phenanthrene core with a methylaminoethyl side chain. This document provides a detailed examination of the chemical structure, physicochemical properties, and spectroscopic data of this compound. While specific biological activities and associated signaling pathways for this compound are not extensively documented in current literature, this guide also discusses the known pharmacological context of the broader class of aporphine and secoaporphine alkaloids to inform potential areas of future investigation.

Chemical Structure and Properties

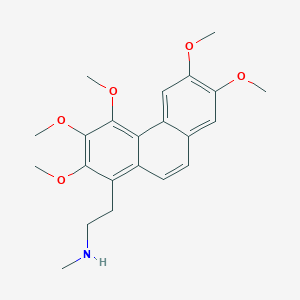

This compound is chemically defined as N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine. Its core is a phenanthrene ring system, which is substituted with five methoxy groups at positions 2, 3, 4, 6, and 7, and a 2-(methylamino)ethyl group at position 1.[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and formulation.

| Property | Value | Reference |

| IUPAC Name | N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine | [1] |

| Molecular Formula | C₂₂H₂₇NO₅ | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| CAS Number | 218900-91-5 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 196 - 197 °C | [1] |

| Class | 6,6a-Secoaporphine Alkaloid | [2][3] |

Spectroscopic Data

Table 1.2.1: ¹³C NMR Spectral Data (Note: Specific chemical shift assignments require the original experimental data. This table is a template for such data.)

| Carbon Atom | Chemical Shift (ppm) |

| Aromatic C | 110-160 |

| Aromatic C-O | 140-160 |

| Aliphatic CH₂-Ar | ~30-40 |

| Aliphatic CH₂-N | ~40-50 |

| N-CH₃ | ~30-40 |

| O-CH₃ | ~55-65 |

Table 1.2.2: Infrared (IR) Spectroscopy Data (Note: Expected absorption bands based on functional groups.)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (secondary amine) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| 1500-1600 | C=C stretch (aromatic) |

| 1000-1300 | C-O stretch (ether) |

| 1150-1250 | C-N stretch (amine) |

Table 1.2.3: Mass Spectrometry (MS) Data (Note: Expected fragmentation patterns.)

| m/z | Interpretation |

| 385.19 | [M]⁺ (Molecular Ion) |

| [M-15]⁺ | Loss of a methyl group (CH₃) |

| [M-44]⁺ | Loss of the ethylamine fragment (CH₂CH₂NH) |

| Base Peak | Typically a stable fragment resulting from cleavage of the ethylamine side chain. |

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively described in readily accessible literature. However, a general workflow for the isolation of alkaloids from plant material is presented below.

Caption: General workflow for alkaloid isolation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways directly associated with this compound. However, the broader class of aporphine and secoaporphine alkaloids, to which this compound belongs, has been reported to exhibit a range of pharmacological effects. These include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] Many aporphine alkaloids are known to exert cytotoxic effects against various cancer cell lines.[7]

Given the structural similarity of this compound to other bioactive secoaporphine alkaloids, it is plausible that it may exhibit similar pharmacological properties. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Caption: Potential areas of pharmacological investigation for this compound.

Conclusion

This compound is a well-characterized phenanthrene alkaloid from a structural and physicochemical standpoint. Its presence in medicinal plants suggests potential for biological activity. However, a significant gap exists in the scientific literature regarding its specific pharmacological properties and mechanisms of action. The information presented in this guide on its chemical nature, combined with the known activities of related compounds, should serve as a valuable resource for researchers and professionals in drug discovery and development to design and conduct further studies to unlock the therapeutic potential of this compound.

References

- 1. This compound | C22H27NO5 | CID 10430190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB011024) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033032) [hmdb.ca]

- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. [PDF] Oxoaporphine alkaloids from the barks of Platymitra siamensis Craib (Annonaceae) and their cytotoxicity against MCF-7 cancer cell line | Semantic Scholar [semanticscholar.org]

Thalicpureine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a phenanthrene alkaloid that has been identified in a select number of plant species. As with many natural products, interest in this compound lies in its potential pharmacological activities, which necessitates a thorough understanding of its natural origins, methods for its isolation, and its biological interactions. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, with a focus on its plant sources, detailed experimental protocols for its extraction and characterization, and an exploration of its potential biological signaling pathways.

Natural Sources and Plant Origin of this compound

This compound has been isolated from a few distinct plant species belonging to different families. The primary documented sources are Annona purpurea, Fagonia olivieri, and Michelia macclurei.

-

Annona purpurea : This plant, belonging to the Annonaceae family, is a known source of various alkaloids. This compound has been identified as one of the constituents of this plant[1]. The Annonaceae family is rich in polycyclic aromatic alkaloids, and various analytical protocols, such as Gas Chromatography-Mass Spectrometry (GC-MS), have been developed to identify these compounds within the family[2][3]. While the presence of this compound is confirmed, specific quantitative data on its yield from Annona purpurea remains to be extensively documented in publicly available literature. However, studies on the total alkaloid content of Annona purpurea have shown that the concentration can vary depending on the plant part (roots, stems, leaves) and the season, with higher yields often observed during the dry season[4].

-

Fagonia olivieri : A member of the Zygophyllaceae family, Fagonia olivieri is another confirmed natural source of this compound[1].

-

Michelia macclurei : This plant from the Magnoliaceae family has been shown to contain this compound in its heartwood. Analysis using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) has identified this compound as one of the numerous non-volatile compounds present in this species[5].

Quantitative Data on this compound Content

A comprehensive review of the current literature reveals a notable gap in specific quantitative data regarding the yield of this compound from its natural sources. While its presence is confirmed, the precise concentration (e.g., in mg/g of dry plant material) has not been consistently reported. The following table summarizes the identified natural sources.

| Plant Species | Family | Plant Part(s) | Reported Presence of this compound | Quantitative Yield Data |

| Annona purpurea | Annonaceae | Stems, Leaves, Roots | Confirmed[1] | Not specified in available literature. Total alkaloid content varies with season and plant part[4]. |

| Fagonia olivieri | Zygophyllaceae | Not specified | Confirmed[1] | Not specified in available literature. |

| Michelia macclurei | Magnoliaceae | Heartwood | Confirmed[5] | Not specified in available literature. Identified as a component of the non-volatile extract. |

Experimental Protocols: Isolation and Characterization of this compound

The isolation and characterization of this compound from its plant sources involve a series of standard and advanced phytochemical techniques. Below is a detailed, synthesized protocol based on general methods for alkaloid extraction from the Annonaceae family and other relevant plant materials.

Sample Preparation

-

Collection and Identification : Collect the desired plant material (e.g., stems, leaves, or heartwood) from a verified source. Proper botanical identification is crucial to ensure the correct plant species is being processed.

-

Drying and Grinding : The plant material should be air-dried in the shade or in a ventilated oven at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds. Once thoroughly dried, the material is ground into a moderately coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction :

-

Macerate the powdered plant material in a suitable solvent. Methanol is a common choice for extracting a broad spectrum of alkaloids[6]. The ratio of plant material to solvent is typically 1:10 (w/v).

-

The maceration should be carried out at room temperature for a period of 24-72 hours with occasional agitation.

-

Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, although care must be taken to avoid degradation of heat-sensitive compounds.

-

-

Acid-Base Extraction for Alkaloid Enrichment :

-

Concentrate the initial solvent extract under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or tartaric acid). This will protonate the basic alkaloids, rendering them water-soluble.

-

Partition the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove neutral and acidic lipophilic impurities. Discard the organic phase.

-

Basify the aqueous phase to a pH of 9-10 using a base such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the now basic aqueous solution multiple times with a chlorinated solvent like dichloromethane or chloroform.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a crude alkaloid fraction.

-

Chromatographic Purification

-

Column Chromatography :

-

Subject the crude alkaloid fraction to column chromatography using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Combine fractions containing the compound of interest (as indicated by TLC) and subject them to further purification using preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Structure Elucidation and Characterization

-

Spectroscopic Analysis :

-

Mass Spectrometry (MS) : Determine the molecular weight and fragmentation pattern of the purified compound using techniques like Electrospray Ionization (ESI-MS) or GC-MS.

-

Nuclear Magnetic Resonance (NMR) : Elucidate the detailed chemical structure using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

-

-

Purity Assessment : The purity of the isolated this compound can be confirmed by analytical HPLC or UPLC-MS/MS[7][8][9][10][11].

Biological Activity and Potential Signaling Pathways

The specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature. However, based on the known biological activities of structurally similar alkaloids and other natural products, we can infer potential areas of investigation. Many alkaloids exhibit cytotoxic, anti-inflammatory, and neuroprotective effects, which are often mediated through key cellular signaling pathways.

Potential Signaling Pathways for Investigation

-

NF-κB Signaling Pathway : The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival[12][13][14][15][16]. Many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB[17]. Given that inflammation is a key component of many diseases, investigating the effect of this compound on this pathway is a logical step.

-

PI3K/Akt Signaling Pathway : The Phosphoinositide 3-kinase (PI3K)/Akt pathway is central to cell growth, proliferation, survival, and metabolism[18][19][20][21][22]. Dysregulation of this pathway is implicated in cancer and neurodegenerative diseases. Several flavonoids and other natural products have been shown to modulate this pathway[18][19][21].

-

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis[23][24][25]. Natural products have been shown to interfere with this pathway in the context of cancer and neuroinflammation[23][24].

The cytotoxicity of various natural compounds has been extensively studied[26][27][28][29][30][31]. Should this compound exhibit cytotoxic properties, its mechanism of action could involve the modulation of one or more of the aforementioned signaling pathways, leading to apoptosis or cell cycle arrest.

Visualizations

Conclusion

This compound is a phenanthrene alkaloid with a confirmed presence in Annona purpurea, Fagonia olivieri, and Michelia macclurei. While its natural sources have been identified, there is a clear need for further research to quantify its yield from these plants. The experimental protocols for its isolation and characterization are based on established phytochemical methods, which can be adapted and optimized for large-scale production. The biological activity and the specific signaling pathways modulated by this compound remain largely unexplored. Future research should focus on elucidating its mechanism of action, particularly its effects on key pathways such as NF-κB, PI3K/Akt, and MAPK, to unlock its full therapeutic potential. This will be a critical step in transitioning this compound from a known natural product to a potential lead compound in drug discovery and development.

References

- 1. This compound | C22H27NO5 | CID 10430190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New alkaloids from Annona purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPLC-MS/MS method for the simultaneous quantification of three new antiretroviral drugs, dolutegravir, elvitegravir and rilpivirine, and other thirteen antiretroviral agents plus cobicistat and ritonavir boosters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a UPLC-MS/MS Method for the Quantification of Components in the Ancient Classical Chinese Medicine Formula of Guyinjian - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats | Semantic Scholar [semanticscholar.org]

- 12. globalsciencebooks.info [globalsciencebooks.info]

- 13. mdpi.com [mdpi.com]

- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thalidomide suppresses NF-kappa B activation induced by TNF and H2O2, but not that activated by ceramide, lipopolysaccharides, or phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Licorice isoliquiritigenin dampens angiogenic activity via inhibition of MAPK-responsive signaling pathways leading to induction of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Evaluation of the Light-Sensitive Cytotoxicity of Hypericum perforatum Extracts, Fractions, and Pure Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Thalicpureine Synthesis in Annona purpurea: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the biosynthetic pathway of Thalicpureine, a phenanthrene alkaloid isolated from Annona purpurea, is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the molecular architecture and enzymatic processes that culminate in the synthesis of this complex natural product. While direct research on this compound's biosynthesis in Annona purpurea is limited, this guide extrapolates a putative pathway based on the well-established biosynthesis of related benzylisoquinoline, aporphine, and phenanthrene alkaloids.

This compound, a compound of interest for its potential pharmacological activities, belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of these compounds is a complex and highly regulated process, commencing with the amino acid L-tyrosine. This guide meticulously outlines the proposed enzymatic steps, key intermediates, and regulatory networks that govern the formation of this compound.

The Proposed Biosynthetic Pathway of this compound

The journey from a simple amino acid to the intricate structure of this compound is a multi-step enzymatic cascade. The proposed pathway begins with the conversion of L-tyrosine into two primary building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

1. Formation of the Benzylisoquinoline Scaffold: The initial and pivotal step is the Pictet-Spengler condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS), to form the foundational benzylisoquinoline skeleton of (S)-norcoclaurine.

2. Elaboration of the Core Structure: A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, transform (S)-norcoclaurine into the key branch-point intermediate, (S)-reticuline. These reactions are catalyzed by a suite of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (a cytochrome P450 enzyme), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

3. Formation of the Aporphine Intermediate: The biosynthesis then proceeds towards the formation of an aporphine precursor. This critical step is believed to be catalyzed by a cytochrome P450-dependent enzyme that facilitates an intramolecular C-C phenol coupling of (S)-reticuline, leading to intermediates such as corytuberine.

4. Conversion to the Phenanthrene Core: A key transformation in the pathway is the oxidative cleavage of the aporphine B-ring to form the phenanthrene scaffold. While the precise enzymatic mechanism for this compound is yet to be elucidated, the biosynthesis of the related phenanthrene alkaloid, aristolochic acid, from the aporphine stephanine provides a valuable model. This conversion is hypothesized to be an oxidative process that cleaves the heterocyclic ring of the aporphine precursor.

5. Tailoring Reactions: The final steps in the biosynthesis of this compound involve a series of tailoring reactions to achieve its unique chemical structure. This includes extensive O-methylation at five positions on the phenanthrene ring, catalyzed by specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Additionally, the formation of the N-methyl-2-phenylethylamine side chain likely involves decarboxylation and N-methylation steps, catalyzed by a decarboxylase and an N-methyltransferase (NMT), respectively.

Quantitative Data Summary

While specific quantitative data for the this compound pathway is not available, the following table summarizes typical enzyme kinetic parameters for key enzyme classes involved in benzylisoquinoline alkaloid biosynthesis, providing a reference for researchers.

| Enzyme Class | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source |

| Norcoclaurine Synthase (NCS) | Dopamine | 200 - 1500 | 0.1 - 1.5 | Papaver somniferum, Coptis japonica |

| 4-HPAA | 100 - 800 | |||

| O-Methyltransferases (OMT) | (S)-Norcoclaurine | 2 - 20 | 0.05 - 0.5 | Papaver somniferum, Coptis japonica |

| (S)-3'-hydroxy-N-methylcoclaurine | 5 - 50 | |||

| N-Methyltransferases (NMT) | (S)-Coclaurine | 1 - 10 | 0.1 - 1.0 | Coptis japonica |

| Cytochrome P450s | (S)-N-methylcoclaurine | 1 - 20 | 0.01 - 0.2 | Papaver somniferum |

Note: These values are approximate and can vary significantly depending on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

This guide provides detailed methodologies for key experiments essential for studying alkaloid biosynthesis.

Protocol 1: Precursor Feeding Studies

This protocol is designed to trace the incorporation of labeled precursors into the target alkaloid, providing evidence for the biosynthetic pathway.

Objective: To determine the precursor-product relationship in this compound biosynthesis.

Materials:

-

Annona purpurea seedlings or cell suspension cultures.

-

Radio-labeled precursors (e.g., [¹⁴C]-L-tyrosine, [¹⁴C]-dopamine).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

-

HPLC system with a radiodetector.

-

Standard laboratory glassware and reagents.

Procedure:

-

Preparation of Labeled Precursor: Prepare a stock solution of the radio-labeled precursor in a suitable solvent (e.g., sterile water or ethanol).

-

Administration to Plant Material:

-

Seedlings: Administer the labeled precursor solution to the roots or through a cut stem.

-

Cell Cultures: Add the labeled precursor directly to the culture medium.

-

-

Incubation: Incubate the plant material for a defined period (e.g., 24, 48, 72 hours) under controlled conditions.

-

Harvesting and Extraction: Harvest the plant tissue and perform an alkaloid extraction using an appropriate solvent system (e.g., methanol/acetic acid).

-

Analysis:

-

Analyze the crude extract by HPLC coupled with a radiodetector to identify and quantify the labeled this compound.

-

Alternatively, isolate this compound using preparative chromatography and determine its specific radioactivity using a liquid scintillation counter.

-

-

Data Interpretation: A significant incorporation of radioactivity into this compound confirms its role as a precursor.

Protocol 2: Enzyme Assays for O-Methyltransferases (OMTs)

This protocol outlines a general method for measuring the activity of OMTs, which are crucial for the biosynthesis of this compound.

Objective: To quantify the catalytic activity of OMTs involved in this compound biosynthesis.

Materials:

-

Plant protein extract from Annona purpurea.

-

Putative O-methyltransferase substrate (e.g., a hydroxylated phenanthrene precursor).

-

S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 5 mM DTT).

-

Ethyl acetate.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plant protein extract, the substrate, and [¹⁴C]-SAM.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Extraction: Extract the methylated product by adding ethyl acetate and vortexing. Centrifuge to separate the phases.

-

Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the enzyme activity based on the amount of radioactivity incorporated into the product per unit time and protein concentration.

Regulation of this compound Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids is tightly regulated at multiple levels, and it is anticipated that this compound synthesis is similarly controlled. Key regulatory mechanisms include:

-

Transcriptional Regulation: The expression of biosynthetic genes is controlled by various families of transcription factors, including WRKY, bHLH, and AP2/ERF. These transcription factors can be activated by developmental cues and environmental stimuli.

-

Hormonal Signaling: The plant hormone jasmonic acid (JA) and its derivatives are potent elicitors of BIA biosynthesis.[1][2][3] Wounding or herbivore attack can trigger the JA signaling cascade, leading to the upregulation of transcription factors that activate the expression of biosynthetic genes.

This technical guide serves as a foundational resource for the scientific community, providing a detailed, albeit putative, roadmap of this compound biosynthesis. It is hoped that this will stimulate further research to fully elucidate the specific enzymes and regulatory mechanisms in Annona purpurea, paving the way for potential biotechnological applications and drug discovery.

References

Physical and chemical properties of Thalicpureine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalicpureine is a phenanthrene alkaloid first isolated from Annona purpurea and also found in Fagonia olivieri.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical parameters and detailed spectroscopic data. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] While its melting point has been experimentally determined, other physical properties such as boiling point and specific optical rotation have not been reported in publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₅ | PubChem[1] |

| Molecular Weight | 385.5 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 196 - 197 °C | Human Metabolome Database (HMDB)[1] |

| Boiling Point | Not Available | |

| Water Solubility (Predicted) | 0.0051 g/L | ALOGPS[1][2] |

| logP (Predicted) | 3.58 | ALOGPS[1][2] |

| pKa (Strongest Basic, Predicted) | 10.02 | ChemAxon[1][2] |

| Optical Rotation | Not Available |

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.[3]

NMR Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific chemical shifts from the original isolation literature are not publicly available in detail, typical chemical shift ranges for similar molecular structures can be inferred.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

(Note: These are predicted values and should be confirmed with experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C | 110-160 |

| Methoxy C (O-CH₃) | 55-65 |

| Aliphatic C (in ethylamine side chain) | 20-60 |

| N-Methyl C (N-CH₃) | 30-45 |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Ion [M]⁺ | m/z 385 | PubChem[1] |

| Fragmentation Pattern | Not explicitly detailed in available literature. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (aryl ethers) | 1200-1275 |

| C-N Stretch | 1020-1250 |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of the phenanthrene chromophore.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | Expected λmax (nm) |

| Methanol or Ethanol | ~250-280, ~300-350 |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are described in the primary literature. The general workflow involves extraction from the plant source, followed by chromatographic separation and purification.

Isolation of this compound from Annona purpurea

The following is a generalized workflow for the isolation of alkaloids from Annona species.

Figure 1. Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound may possess biological activities, including antioxidant and enzyme inhibitory effects. However, there is currently no specific research directly implicating this compound in the modulation of any particular cellular signaling pathways. Natural alkaloids are known to interact with a variety of signaling cascades, and further research is needed to elucidate the specific mechanisms of action for this compound.

Based on the activities of other natural compounds, potential (but unproven) signaling pathways that could be investigated for this compound's effects include:

Figure 2. Hypothetical signaling pathways for future investigation.

Conclusion

This compound is a natural product with a well-defined chemical structure. While its fundamental physicochemical properties have been established, there remain significant gaps in the experimental data, particularly concerning its boiling point, solubility in a range of solvents, and optical rotation. Furthermore, its biological activities and potential interactions with cellular signaling pathways are largely unexplored. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully characterize this compound for potential applications in drug discovery and development.

References

The Alkaloid Thalicpureine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalicpureine is a phenanthrene alkaloid that has been isolated from several plant species. This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of this compound. While the initial query suggested an origin from the Thalictrum genus, a thorough review of the scientific literature indicates that this compound has been primarily isolated from Annona purpurea and Fagonia olivieri, and more recently identified in Michelia macclurei. There is currently no scientific evidence to support the isolation of this compound from Thalictrum species. This document will therefore focus on the established botanical sources and delve into the experimental methodologies for its extraction and characterization, alongside a discussion of its potential biological activities and associated signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its detection, isolation, and handling in a laboratory setting.[1]

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₅ | PubChem[1] |

| Molecular Weight | 385.5 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine | PubChem[1] |

| CAS Number | 218900-91-5 | PubChem[1] |

| Appearance | Solid (predicted) | HMDB |

| Melting Point | 196-197 °C (predicted) | HMDB |

| XLogP3 | 4.1 | PubChem[1] |

Historical Discovery and Isolation

Experimental Protocols: A Generalized Approach for Alkaloid Isolation

The following protocol describes a typical procedure for the extraction and purification of alkaloids from plant material. Specific details may vary depending on the plant species and the specific alkaloid being targeted.

1. Plant Material Collection and Preparation:

-

The relevant plant parts (e.g., leaves, stems, roots) are collected, identified by a botanist, and air-dried in the shade.

-

The dried material is then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional shaking.

-

The extraction process is often repeated multiple times to ensure complete extraction of the alkaloids.

-

The resulting extracts are filtered and combined.

3. Solvent Evaporation:

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to yield a crude extract.

4. Acid-Base Extraction for Alkaloid Enrichment:

-

The crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and filtered.

-

The acidic solution is then washed with a nonpolar solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic compounds.

-

The aqueous layer is then basified with an alkali (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.

-

The liberated free alkaloids are then extracted with an organic solvent such as chloroform or dichloromethane.

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

5. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to further purification using chromatographic techniques.

-

Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and may be further purified by pTLC using an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure alkaloid, preparative HPLC is often employed using a suitable column and mobile phase.

The following diagram illustrates a generalized workflow for the isolation of alkaloids from plant material.

Structural Elucidation

The determination of the chemical structure of this compound would have been accomplished through a combination of spectroscopic techniques.

Experimental Protocols: Structure Elucidation Methods

1. Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the compound by generating a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which allows for the determination of the molecular formula.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides valuable information about the structural components of the molecule. The fragmentation pattern can help to identify characteristic substructures.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule and their chemical environment.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps to determine the stereochemistry of the molecule.

-

3. Infrared (IR) Spectroscopy:

-

Provides information about the functional groups present in the molecule by identifying the vibrational frequencies of different bonds (e.g., C-H, C=C, C-O).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Gives information about the electronic transitions within the molecule, often indicating the presence of conjugated systems like the phenanthrene core in this compound.

Spectroscopic Data Summary for this compound

| Spectroscopic Data | Description |

| HR-ESI-MS | Expected to show a protonated molecular ion [M+H]⁺ corresponding to the molecular formula C₂₂H₂₇NO₅. |

| ¹H NMR | Would show signals for aromatic protons on the phenanthrene ring, methylene protons of the ethylamine side chain, N-methyl protons, and methoxy group protons. The chemical shifts and coupling constants would be crucial for assigning the substitution pattern. |

| ¹³C NMR | Would display 22 distinct carbon signals corresponding to the aromatic carbons, the ethylamine side chain carbons, the N-methyl carbon, and the five methoxy carbons. |

| IR (KBr) νₘₐₓ cm⁻¹ | Expected to show absorption bands for N-H stretching (secondary amine), aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, and C-O stretching of the methoxy groups. |

| UV (MeOH) λₘₐₓ nm | Expected to show absorption maxima characteristic of a substituted phenanthrene chromophore. |

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, related alkaloids isolated from Annona purpurea have shown interesting pharmacological effects. For instance, the benzylisoquinoline alkaloid norpurpureine, also isolated from Annona purpurea, has been shown to inhibit human platelet activation. This inhibitory effect is suggested to be mediated through the modulation of the Phospholipase C (PLC) - Protein Kinase C (PKC) - Ca²⁺ signaling pathway and the inhibition of phosphodiesterases (PDEs).

Given the structural similarities between this compound and other alkaloids from Annona purpurea, it is plausible that this compound may exhibit similar biological activities. The following diagram illustrates a putative signaling pathway that could be modulated by this compound, based on the findings for the related alkaloid norpurpureine. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Conclusion

This compound is a phenanthrene alkaloid with a well-defined chemical structure. Contrary to the initial query, it has been isolated from Annona purpurea and Fagonia olivieri, not from the Thalictrum genus. This guide has provided a generalized framework for its isolation and structural elucidation based on established phytochemical methods. While specific data on its biological activity is limited, the activity of related compounds suggests that this compound may modulate important signaling pathways, such as the PLC/PKC/Ca²⁺ and phosphodiesterase pathways, warranting further investigation. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products. Further research is required to isolate this compound in larger quantities, fully characterize its pharmacological profile, and elucidate its precise mechanism of action.

References

Thalicpureine: An In-Depth Technical Guide on a Molecule of Untapped Pharmacological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thalicpureine, a phenanthrene alkaloid identified in several medicinal plants, represents a molecule of significant interest for which the specific pharmacological activities remain largely uncharted. Despite the known therapeutic properties of the plant species in which it is found, including Annona purpurea, Fagonia olivieri, and Michelia macclurei, dedicated in-vitro and in-vivo studies on isolated this compound are conspicuously absent in the current scientific literature. This technical guide consolidates the existing, albeit limited, information on this compound and extrapolates its potential pharmacological activities based on the bioactivity of the extracts from its source plants and the known properties of the broader class of phenanthrene alkaloids. The profound lack of quantitative data, specific experimental protocols, and defined signaling pathways for this compound underscores a significant knowledge gap and highlights a promising frontier for future pharmacological research.

Introduction

This compound is a naturally occurring phenanthrene alkaloid with the chemical name N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine[1]. It has been identified as a constituent of plants that are traditionally used for their medicinal properties. Notably, extracts from these plants have demonstrated a range of biological effects, including antioxidant, anti-inflammatory, cytotoxic, and enzyme inhibitory activities[2][3][4]. However, it is crucial to emphasize that these activities have been attributed to the crude extracts or alkaloid fractions and not to isolated this compound. This guide aims to provide a comprehensive overview of the potential pharmacological activities of this compound by examining the available literature on its source organisms and related chemical compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is primarily derived from computational models and its entry in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₅ | PubChem[1] |

| Molecular Weight | 385.5 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-2-(2,3,4,6,7-pentamethoxyphenanthren-1-yl)ethanamine | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 196 - 197 °C | PubChem[1] |

Potential Pharmacological Activities

While direct pharmacological data for this compound is unavailable, the bioactivities of the extracts from its source plants provide a basis for hypothesizing its potential therapeutic effects.

Potential Antioxidant Activity

Extracts from Fagonia olivieri and Michelia macclurei, both containing this compound, have demonstrated antioxidant properties. A study on the methanol extract of Fagonia olivieri suggested its protective potential against gentamicin-induced oxidative injuries, which was attributed to its phytochemical constituents with antioxidant and free radical scavenging abilities[2]. Similarly, the alkaloid fraction of Michelia macclurei heartwood, which includes this compound, exhibited antioxidant capacity[3][4]. Phenanthrene alkaloids, as a class, have also been reported to possess antioxidant activities[5].

Potential Enzyme Inhibitory Activity

The alkaloid fraction of Michelia macclurei heartwood was also found to possess enzyme inhibitory properties, including acetylcholinesterase inhibition[3][4]. This suggests that this compound could potentially contribute to this activity. Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.

Potential Anticancer Activity

Phenanthrene-based alkaloids are known to exhibit cytotoxic activities against various cancer cell lines[6][7][8]. While no direct anticancer studies on this compound have been reported, its chemical structure as a phenanthrene alkaloid places it in a class of compounds with recognized potential in oncology research.

Experimental Protocols (Hypothetical)

Given the absence of specific experimental data for this compound, this section outlines standard, hypothetical protocols that would be essential to elucidate its pharmacological activities.

Antioxidant Activity Assays

To determine the antioxidant potential of this compound, a battery of in vitro assays would be necessary.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the DPPH radical. The reduction in absorbance of the DPPH solution at a characteristic wavelength is proportional to the radical scavenging activity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the ABTS radical cation.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

A logical workflow for assessing antioxidant activity is depicted below.

Cytotoxicity Screening

To evaluate the potential anticancer activity of this compound, a cytotoxicity assay such as the MTT assay would be a standard starting point.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability in the presence of this compound would suggest a cytotoxic effect. The protocol generally involves seeding cancer cell lines in a 96-well plate, treating them with varying concentrations of the test compound, incubating, adding the MTT reagent, solubilizing the formazan crystals, and measuring the absorbance[9][10][11][12].

The logical flow of a preliminary cytotoxicity screen is outlined below.

Enzyme Inhibition Assays

To investigate the potential enzyme inhibitory activity, such as acetylcholinesterase (AChE) inhibition, the Ellman's method is a widely used protocol.

-

Ellman's Method for AChE Inhibition: This assay is a colorimetric method that measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The presence of an inhibitor will reduce the rate of this color change[13][14][15].

A diagram illustrating the principle of the AChE inhibition assay is provided below.

Potential Signaling Pathways

Due to the lack of specific studies on this compound, any discussion of its impact on signaling pathways is purely speculative and based on the activities of related compounds or extracts. For instance, if this compound were to exhibit anti-inflammatory or anticancer effects, it might modulate pathways such as NF-κB or MAPK, which are common targets for natural products with these activities. However, without experimental evidence, no definitive signaling pathway diagrams can be constructed for this compound.

Conclusion and Future Directions

This compound is a phenanthrene alkaloid with a defined chemical structure but a largely unknown pharmacological profile. The bioactive properties of extracts from plants containing this compound suggest that it may possess valuable antioxidant, enzyme inhibitory, and cytotoxic activities. The lack of dedicated research on this compound presents a significant opportunity for the scientific community.

Future research should prioritize the isolation of pure this compound and the systematic evaluation of its pharmacological effects using a range of in vitro and in vivo models. Such studies are essential to validate the therapeutic potential inferred from its source plants and to determine its mechanisms of action. The elucidation of its biological targets and signaling pathways will be critical for any future drug development efforts. This technical guide serves as a call to action for further investigation into this promising, yet understudied, natural product.

References

- 1. This compound | C22H27NO5 | CID 10430190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:143869) [ebi.ac.uk]

- 3. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors [mdpi.com]

- 4. A Study of the Chemical Composition and Biological Activity of Michelia macclurei Dandy Heartwood: New Sources of Natural Antioxidants, Enzyme Inhibitors and Bacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aporphine and phenanthrene alkaloids with antioxidant activity from the roots of Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids [mdpi.com]

- 7. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. attogene.com [attogene.com]

Thalicpureine: A Phenanthrene Alkaloid with Potential Pharmacological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Thalicpureine, a phenanthrene alkaloid isolated from medicinal plants such as Annona purpurea and Fagonia olivieri, represents a promising yet under-investigated natural product. While direct pharmacological data on this compound is scarce, its structural classification as a phenanthrene alkaloid places it within a class of compounds known for a wide array of biological activities, including cytotoxic, anti-inflammatory, and vasorelaxant effects. This technical guide consolidates the available information on this compound, its botanical sources, and the broader pharmacological context of phenanthrene alkaloids. It provides an overview of the traditional medicinal uses of its source plants, quantitative data from structurally similar compounds, detailed experimental protocols for assessing relevant biological activities, and a discussion of potential signaling pathways involved in its mechanism of action. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring phenanthrene alkaloid.[1] Its chemical structure is characterized by a phenanthrene core substituted with a 2-(methylamino)ethyl group and five methoxy groups.[1] This compound has been identified in plant species that have a history of use in traditional medicine, suggesting its potential contribution to their therapeutic effects. This guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its potential pharmacological applications based on data from analogous compounds.

Traditional Medicine Context

This compound has been isolated from Annona purpurea and Fagonia olivieri, plants with established uses in traditional medicine.

-

Annona purpurea : Commonly known as the "soursop" or "graviola," various parts of this plant have been used in traditional remedies. The fruit juice is traditionally used to treat fevers, and a tea made from the bark is employed for dysentery.[2] The Annonaceae family, to which Annona purpurea belongs, is a rich source of bioactive compounds, including alkaloids and acetogenins, which have been investigated for their anticancer, antidiabetic, and anti-inflammatory properties.[3][4]

-

Fagonia olivieri : This plant is used extensively in the indigenous systems of medicine in Pakistan and surrounding regions.[1][5] It is traditionally used for a wide range of ailments, including cancer, diabetes, fever, asthma, toothache, and disorders of the digestive and vascular systems.[1][5] Phytochemical analyses have revealed the presence of alkaloids, saponins, terpenoids, and flavonoids, which likely contribute to its diverse therapeutic applications.[1][5]

Pharmacological Activities of Structurally Related Alkaloids

Due to the limited direct pharmacological data on this compound, this section summarizes the activities of structurally related phenanthrene and aporphine alkaloids to infer its potential biological effects.

Cytotoxic Activity

Phenanthrene-based alkaloids are well-documented for their potent cytotoxic effects against various cancer cell lines. The data presented below for this compound analogues suggests its potential as an anticancer agent.

| Compound Name | Cell Line | IC50 Value (µM) | Reference |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-prolinol | H460 (human large-cell lung carcinoma) | 11.6 | [6] |

| N-(3-hydroxy-2,6,7-trimethoxyphenanthr-9-ylmethyl)-l-valinol | H460 (human large-cell lung carcinoma) | 6.1 | [6] |

| (-)-(R)-13aα-antofine | KB-3-1 (drug-sensitive uterine cervical cancer) | 0.004 | [1] |

| (-)-(R)-13aα-tylophorine | KB-3-1 (drug-sensitive uterine cervical cancer) | 0.002 | [1] |

| Liriodenine | A-549 (lung), K-562 (leukemia), HeLa (cervical), MDA-MB (breast) | 12.0 - 18.2 | [7] |

| Norushinsunine | A-549 (lung), K-562 (leukemia), HeLa (cervical), MDA-MB (breast) | 7.4 - 8.8 | [7] |

| Laurotetanine | HeLa (cervical) | 2 µg/mL | [8] |

| N-methylaurotetanine | HeLa (cervical) | 15 µg/mL | [8] |

Anti-inflammatory Activity

Several phenanthrene and aporphine alkaloids have demonstrated significant anti-inflammatory properties. For instance, tylophorine has been shown to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and inhibit the expression of pro-inflammatory proteins like iNOS and COX-2.[9] This suggests that this compound may possess similar anti-inflammatory potential.

Vasorelaxant Activity

Certain phenanthrene and aporphine alkaloids exhibit vasorelaxant properties. Studies on rat aortic rings have shown that compounds like atherosperminine and dicentrine methine can induce vasorelaxation, indicating a potential role in cardiovascular applications.[1]

Potential Mechanisms of Action and Signaling Pathways

The pharmacological effects of phenanthrene alkaloids are often attributed to their interaction with key cellular signaling pathways. Based on studies of related compounds, this compound may exert its effects through the modulation of the NF-κB and PI3K/Akt pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Some phenanthrene alkaloids have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some alkaloids have been found to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the potential pharmacological activities of this compound and its analogues.

Isolation of this compound from Plant Material

The following is a general workflow for the isolation of alkaloids from Annona species, which can be adapted for this compound.

Detailed Protocol:

-

Extraction: The dried and powdered plant material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a 5% hydrochloric acid solution and partitioned with chloroform to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with ammonium hydroxide to a pH of 9-10.

-

Solvent Extraction: The basified aqueous solution is extracted with chloroform. The combined chloroform layers are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][6][9][13]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., H460, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogues) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide by RAW 264.7 macrophage cells, a key indicator of inflammation.[5][11][14][15][16]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated.

Vasorelaxant Activity Assessment

This ex vivo method assesses the ability of a compound to relax pre-contracted aortic rings.[17][18][19][20][21][22][23][24]

Protocol:

-

Aortic Ring Preparation: Thoracic aortas are isolated from rats, cleaned of adhering tissue, and cut into rings of 2-3 mm in length.

-

Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

-

Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with phenylephrine (1 µM) or potassium chloride (60 mM).

-

Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Data Recording and Analysis: The relaxation response is recorded as a percentage of the pre-contraction tension. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined.

Conclusion and Future Directions

This compound, as a member of the phenanthrene alkaloid family, holds significant potential for pharmacological development, particularly in the areas of oncology, inflammation, and cardiovascular disease. While direct research on this compound is limited, the substantial body of evidence for the biological activities of its structural analogues provides a strong rationale for further investigation. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive pharmacological screening. Elucidation of its specific molecular targets and mechanisms of action through detailed studies of its effects on signaling pathways such as NF-κB and PI3K/Akt will be crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations, which are essential to unlock the full therapeutic potential of this promising natural product.

References

- 1. Antiplatelet of vasorelaxing actions of some benzylisoquinoline and phenanthrene alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. researchhub.com [researchhub.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubcompare.ai [pubcompare.ai]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. ikm.org.my [ikm.org.my]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aporphine alkaloids and cytotoxic lignans from the roots of Illigera luzonensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Vasorelaxant activity of extracts obtained from Apium graveolens: Possible source for vasorelaxant molecules isolation with potential antihypertensive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reprocell.com [reprocell.com]

- 19. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. phcog.com [phcog.com]

- 23. Vasorelaxant effects of 50 commonly used traditional herbal prescriptions on isolated rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academy.miloa.eu [academy.miloa.eu]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on Thalicpureine and related alkaloids, with a focus on their isolation, characterization, and pharmacological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development. We will delve into the quantitative data on their biological effects, detail the experimental protocols for their study, and visualize the complex cellular pathways they modulate.

Introduction to Thalictrum Alkaloids

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of a diverse array of isoquinoline alkaloids. These compounds have garnered significant attention for their wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1][2][3]. Among the structurally complex alkaloids isolated from Thalictrum species are dimeric aporphinoids and phenanthrene alkaloids, which have shown potent cytotoxic effects against various cancer cell lines[4][5][6]. This guide will focus on this compound, a 6,6a-secoaporphine alkaloid, and related dimeric aporphine alkaloids from Thalictrum, exploring their therapeutic potential and the molecular mechanisms underlying their activity. While this compound has been isolated from other plant genera such as Annona and Fagonia, its presence in Thalictrum is suggested by its name and structural similarity to other Thalictrum alkaloids[7][8].

Quantitative Analysis of Cytotoxic Activity

Numerous studies have quantified the cytotoxic effects of Thalictrum alkaloids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the reported IC50 values for representative Thalictrum alkaloids.

Table 1: Cytotoxicity of Thalicultratines and Related Alkaloids from Thalictrum cultratum [4][9]

| Compound | Cell Line | IC50 (μM) |

| Thalicultratine A | HL-60 | 2.54 |

| PC-3 | 5.31 | |

| Thalicultratine B | HL-60 | 3.12 |

| PC-3 | 8.64 | |

| Thalicultratine C | HL-60 | 1.06 |

| PC-3 | 4.23 | |

| Thalicultratine D | HL-60 | 4.87 |

| PC-3 | 12.5 | |

| Thalifaberine | HL-60 | 1.89 |

| PC-3 | 3.76 | |

| Dehydrothalifaberine | HL-60 | 2.11 |

| PC-3 | 6.45 | |

| Thalifabatine | HL-60 | 3.52 |

| PC-3 | 9.81 | |

| Thalifaronine | HL-60 | 4.17 |

| PC-3 | 11.3 |

Table 2: Cytotoxicity of Thalifaberine and Related Dimeric Aporphines

| Compound | Cell Line | ED50 (μg/mL) |

| (+)-Thalifaberine | P-388 | 1.0 |

| (+)-Thalifabatine | P-388 | 1.2 |

| (+)-Thalifaronine | P-388 | 1.5 |

| (+)-Thalifasine | P-388 | 1.3 |

| Thalicarpine | P-388 | 1.1 |

Experimental Protocols

This section provides a representative overview of the methodologies used for the isolation, purification, and analysis of Thalictrum alkaloids.

General Experimental Procedures for Alkaloid Isolation and Purification

A general workflow for the isolation and purification of alkaloids from Thalictrum species is outlined below. This is a composite protocol based on common practices in the field and should be optimized for specific applications.

Figure 1. General workflow for the isolation and purification of Thalictrum alkaloids.

Detailed Steps:

-

Extraction: The air-dried and powdered plant material (e.g., roots and rhizomes) is extracted exhaustively with a solvent such as 95% ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to various chromatographic techniques for separation.

-

Column Chromatography: Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with formic acid).

-

-

Structure Elucidation: The structures of the purified alkaloids are determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Analytical Method for Quantification

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful technique for the sensitive and accurate quantification of alkaloids in plant extracts.

Instrumentation:

-

UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Triple quadrupole or Orbitrap mass spectrometer.

Chromatographic Conditions (Representative):

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis.

Molecular Mechanisms of Action

Thalictrum alkaloids exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest. The specific molecular pathways are being actively investigated, and this section illustrates the current understanding of these mechanisms.

Induction of Apoptosis

Several Thalictrum alkaloids, including thalicultratine C, have been shown to induce apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

Figure 2. Intrinsic apoptosis pathway induced by Thalictrum alkaloids.

Studies on thalicultratine C have shown that it induces a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[4]. This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, which recruits and activates pro-caspase-9. Active caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. The process is also regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are activated and anti-apoptotic members like Bcl-2 are inhibited by the alkaloid, further promoting mitochondrial permeabilization.

Cell Cycle Arrest

In addition to apoptosis, some Thalictrum alkaloids can induce cell cycle arrest, preventing cancer cells from proliferating. Thalicthuberine, for example, has been shown to cause a mitotic arrest.

Figure 3. Mechanism of mitotic arrest induced by Thalicthuberine.

Thalicthuberine disrupts microtubule dynamics, which are essential for the formation of the mitotic spindle during the M phase of the cell cycle. This disruption leads to a failure in proper chromosome segregation and an arrest of the cell cycle in mitosis. Prolonged mitotic arrest can trigger mitotic catastrophe and subsequent apoptosis. This mechanism of action is similar to that of other well-known anticancer drugs like the vinca alkaloids and taxanes.

Conclusion and Future Directions

This compound and related alkaloids from Thalictrum species represent a promising class of natural products with significant cytotoxic activity against cancer cells. Their ability to induce apoptosis and cell cycle arrest through defined molecular pathways makes them attractive candidates for further drug development.

Future research should focus on:

-

Comprehensive Screening: A broader range of Thalictrum species should be investigated to identify novel alkaloids with enhanced potency and selectivity.

-